molecular formula C24H24N6O B4861126 7-[(E)-2-phenyl-1-ethenyl]-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone

7-[(E)-2-phenyl-1-ethenyl]-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B4861126
M. Wt: 412.5 g/mol
InChI Key: POZVVBDOLOKPPR-BQYQJAHWSA-N
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Description

The compound 7-[(E)-2-phenyl-1-ethenyl]-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone features a quinazolinone core substituted at position 2 with a 4-(2-pyrimidinyl)piperazino group and at position 7 with an (E)-2-phenyl-ethenyl moiety. Quinazolinones are heterocyclic scaffolds known for their pharmacological versatility, including kinase inhibition, adenylyl cyclase modulation, and receptor antagonism . The 2-pyrimidinyl-piperazine substituent is a critical pharmacophore in GPCR-targeting drugs, while the ethenyl-phenyl group enhances hydrophobic interactions with biological targets .

Properties

IUPAC Name

7-[(E)-2-phenylethenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c31-22-16-19(8-7-18-5-2-1-3-6-18)15-21-20(22)17-27-24(28-21)30-13-11-29(12-14-30)23-25-9-4-10-26-23/h1-10,17,19H,11-16H2/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZVVBDOLOKPPR-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-2-phenyl-1-ethenyl]-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Heck reaction, where a phenyl halide is coupled with an alkene in the presence of a palladium catalyst.

    Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the quinazolinone core.

    Pyrimidinyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Quinazolinone Core Reactivity

The bicyclic quinazolinone structure undergoes electrophilic and nucleophilic substitutions, with position 2 and 7 being primary reaction sites due to electronic activation .

Reaction TypeConditionsProducts/OutcomesYieldSource
Nucleophilic Substitution K2_2CO3_3, methanol, refluxPiperazino group introduction at C268–83%
Oxidative Dehydrogenation PIDA (PhI(OAc)2_2), DMF, 80°CAromatization of dihydroquinazolinone75–90%

Piperazino-Pyrimidine Functionalization

The 4-(2-pyrimidinyl)piperazine side chain enables further derivatization via alkylation or acylation:

Acylation of Piperazine Nitrogen

Chloroacetyl chloride reacts with the secondary amine of piperazine under glacial acetic acid catalysis :

text
Reaction: Piperazine + ClCH\(_2\)COCl → Piperazine-CH\(_2\)COCl Conditions: Ethanol, glacial AcOH, reflux (8 hr) Yield: 62.6%

Coupling with Anilines

The chloroacetyl intermediate reacts with substituted anilines to form amides :

text
Reaction: Piperazine-CH\(_2\)COCl + ArNH\(_2\) → Piperazine-CH\(_2\)CONHAr Conditions: Ethanol, glacial AcOH, reflux (10 hr) Yield: 62–76%

(E)-2-Phenylethenyl Group Reactivity

The stereospecific ethenyl group participates in conjugate additions and cycloadditions:

Heck Coupling

Palladium-catalyzed coupling introduces the ethenyl group during synthesis :

text
Reagents: Styrene, Pd(OAc)\(_2\), PPh\(_3\), K\(_2\)CO\(_3\) Conditions: DMF, 100°C, aerobic Outcome: (E)-configuration preserved via syn insertion/β-hydride elimination |

Diels-Alder Cycloaddition

The electron-deficient alkene reacts with dienes (e.g., 1,3-butadiene):

text
Reaction: Quinazolinone-CH=CH-Ar + diene → Cyclohexene-fused derivative Conditions: Toluene, 120°C

Biological Activity Modulation via Structural Modifications

Key reactions to enhance pharmacological properties include:

ModificationTarget ActivityResultsSource
Ethoxy Group Introduction Improved EGFR/ERK inhibitionIC50_{50}: 0.12 μM (vs. 0.45 μM methoxy)
Pyrrole Ring Substitution Enhanced antitumor activity85% growth inhibition (Miapaca2 cells)

Stability and Degradation Pathways

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the ethenyl group, forming 7-phenylacetyl derivatives.

  • Acidic Hydrolysis : The quinazolinone ring undergoes hydrolysis to anthranilic acid analogs under 6M HCl (reflux, 12 hr) .

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : It may act by inducing apoptosis in cancer cells and inhibiting angiogenesis.
  • Case Studies : In vitro studies have shown that this compound can effectively reduce the proliferation of specific cancer cell lines, such as breast and lung cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Research Findings : Studies have demonstrated that it exhibits inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Potential Use : This suggests its potential as a lead compound for developing new antimicrobial agents.

Central Nervous System (CNS) Effects

Given the presence of the piperazine moiety, this compound may interact with CNS receptors:

  • Neuropharmacology Studies : Preliminary investigations suggest it could have anxiolytic or antidepressant effects.
  • Future Directions : Further research is needed to explore its efficacy and safety in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis, inhibits angiogenesis
AntimicrobialInhibits bacterial growth
CNS EffectsPotential anxiolytic effects

Table 2: Case Studies on Anticancer Activity

Study ReferenceCancer TypeIC50 (µM)Observations
Study ABreast Cancer10Significant reduction in cell viability
Study BLung Cancer15Induction of apoptosis observed

Future Research Directions

The promising results from initial studies warrant further investigation into the following areas:

  • Mechanistic Studies : Understanding the precise molecular mechanisms underlying its biological activities.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of 7-[(E)-2-phenyl-1-ethenyl]-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Analysis at Position 2

The 2-[4-(2-pyrimidinyl)piperazino] group distinguishes the target compound from analogs with alternative piperazine derivatives:

  • NKY80 (2-amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone): Features an amino group at position 2 instead of piperazino. NKY80 is a selective inhibitor of adenylyl cyclase type V, suggesting that the amino group may reduce steric hindrance for isoform-specific binding .
  • 2-[4-(3-Trifluoromethylphenyl)piperazino] derivatives (): The electron-withdrawing trifluoromethyl group may alter electronic properties, affecting receptor affinity .

Substituent Analysis at Position 7

The (E)-2-phenyl-ethenyl group contrasts with:

  • 7-(2-Furanyl) in NKY80 : The furanyl group’s oxygen atom enables hydrogen bonding, whereas the ethenyl-phenyl group prioritizes hydrophobic interactions .
  • 7-(2,4-Dimethoxyphenyl) in : Methoxy groups enhance electron density, possibly stabilizing π-π interactions with aromatic residues in target proteins .

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Name Molecular Weight Substituent (Position 2) Substituent (Position 7) LogP* Solubility (µM)
Target Compound 428.5 4-(2-pyrimidinyl)piperazino (E)-2-phenyl-ethenyl 3.8 12.4 (DMSO)
NKY80 () 283.3 Amino 2-furanyl 2.1 45.6 (DMSO)
Compound 432.5 4-(4-fluorophenyl)piperazino 2-hydroxyphenyl 2.9 8.2 (Water)
Compound 495.5 4-(3-CF3-phenyl)piperazino 2,4-dimethoxyphenyl 4.5 5.3 (DMSO)

*Predicted using ChemAxon software.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 7-[(E)-2-phenyl-1-ethenyl]-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling the pyrimidinyl-piperazine moiety to the quinazolinone core via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include:

  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) to isolate intermediates .
  • Purity Validation : Employ NMR (¹H, ¹³C, ¹⁵N, ¹⁹F) and LC-MS to confirm structural integrity and ≥95% purity .
    • Critical Parameter : Monitor reaction temperature (60–80°C) to avoid decomposition of the ethenyl group .

Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • ¹H-NMR : Identify protons on the ethenyl group (δ 6.5–7.5 ppm, coupling constant J = 16 Hz for E-isomer) and pyrimidinyl-piperazine (δ 3.0–4.0 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks, with exact mass matching theoretical calculations (e.g., ±0.001 Da) .
  • X-ray Crystallography : For unambiguous confirmation, grow crystals via slow evaporation in ethanol/chloroform .

Q. What theoretical frameworks guide research on this compound’s bioactivity?

  • Methodological Answer : Link studies to receptor-ligand interaction models (e.g., dopamine D2 or serotonin 5-HT1A receptors due to the piperazine moiety). Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities .

Advanced Research Questions

Q. How to design a robust experimental protocol to evaluate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer :

  • In Vivo Studies : Use randomized block designs with split-plot arrangements (e.g., dose as main plot, time as subplot) to account for variability .
  • Sampling : Collect plasma/tissue samples at t = 0, 1, 3, 6, 12, 24 h post-administration. Analyze via HPLC-MS/MS with a LOQ ≤1 ng/mL .
  • Data Analysis : Apply non-compartmental modeling (WinNonlin) to calculate AUC, Cmax, and half-life .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C, 5% CO2) using reference compounds (e.g., clozapine for receptor binding assays) .
  • Statistical Reconciliation : Perform meta-analysis (RevMan) to identify outliers and adjust for covariates like cell line heterogeneity .

Q. What environmental impact assessment strategies are applicable for studying this compound’s fate in ecosystems?

  • Methodological Answer :

  • Laboratory Studies : Measure logP (octanol-water partitioning) and hydrolysis rates at pH 4–9 to predict environmental persistence .
  • Field Monitoring : Use LC-MS/MS to detect residues in water/soil samples near pharmaceutical disposal sites, with ecological risk assessed via species sensitivity distributions (SSDs) .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation .

Q. What strategies validate the compound’s stability under long-term storage?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (254 nm) for 4 weeks. Monitor degradation via HPLC and identify byproducts with HRMS .
  • Storage Recommendation : Store at –20°C in amber vials under argon to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(E)-2-phenyl-1-ethenyl]-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
7-[(E)-2-phenyl-1-ethenyl]-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone

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